2-((R)-1-Methyl-piperidin-3-ylamino)-ethanol
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Overview
Description
2-(®-1-Methyl-piperidin-3-ylamino)-ethanol is a chiral compound with a piperidine ring substituted with a methyl group at the 1-position and an aminoethanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(®-1-Methyl-piperidin-3-ylamino)-ethanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the piperidine ring through alkylation reactions.
Attachment of the Aminoethanol Group: The aminoethanol group is attached to the 3-position of the piperidine ring through nucleophilic substitution reactions.
Industrial Production Methods: In industrial settings, the production of 2-(®-1-Methyl-piperidin-3-ylamino)-ethanol may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the aminoethanol group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products:
Oxidation Products: Oxides and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
2-(®-1-Methyl-piperidin-3-ylamino)-ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(®-1-Methyl-piperidin-3-ylamino)-ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to neurotransmission, metabolism, and cellular signaling.
Comparison with Similar Compounds
2-((S)-1-Methyl-piperidin-3-ylamino)-ethanol: The enantiomer of the compound with different stereochemistry.
1-Methyl-3-piperidinol: A structurally similar compound lacking the amino group.
3-Amino-1-methylpiperidine: A compound with a similar piperidine ring but different functional groups.
Uniqueness: 2-(®-1-Methyl-piperidin-3-ylamino)-ethanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[[(3R)-1-methylpiperidin-3-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-5-2-3-8(7-10)9-4-6-11/h8-9,11H,2-7H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYRWEHVYQLWFD-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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